![molecular formula C27H27N5O3 B12486798 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

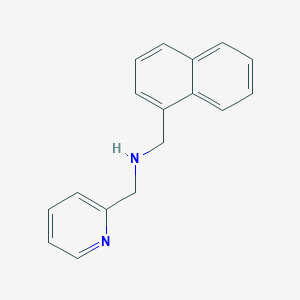

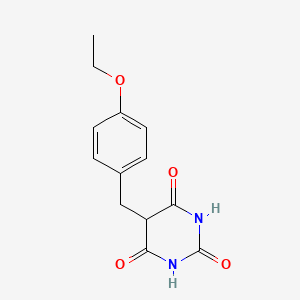

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to an indole derivative through a benzohydrazide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Métodos De Preparación

The synthesis of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Formation of the piperazine derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

Synthesis of the indole derivative: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling reaction: The final step involves the coupling of the piperazine derivative with the indole derivative using a benzohydrazide linker. .

Análisis De Reacciones Químicas

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts

Aplicaciones Científicas De Investigación

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.

Pharmacology: Its interaction with various neurotransmitter receptors makes it a candidate for studying neurological conditions such as depression and anxiety.

Biological Research: The compound’s ability to modulate receptor activity is useful in understanding receptor-ligand interactions and signal transduction pathways.

Industrial Applications:

Mecanismo De Acción

The mechanism of action of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like noradrenaline and adrenaline. This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also affects neurotransmitter release, which can modulate mood and anxiety levels .

Comparación Con Compuestos Similares

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds such as:

Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.

Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.

Urapidil: Used for the treatment of hypertension, it also acts on alpha1-adrenergic receptors.

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and exhibit similar pharmacological profiles .

Propiedades

Fórmula molecular |

C27H27N5O3 |

|---|---|

Peso molecular |

469.5 g/mol |

Nombre IUPAC |

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C27H27N5O3/c1-35-24-9-5-4-8-23(24)32-16-14-31(15-17-32)18-19-10-12-20(13-11-19)26(33)30-29-25-21-6-2-3-7-22(21)28-27(25)34/h2-13,28,34H,14-18H2,1H3 |

Clave InChI |

YKGRXDLPHXZRAD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12486718.png)

![N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12486731.png)

![Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate](/img/structure/B12486737.png)

![5,7-Diethyl-2-(furan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12486750.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12486754.png)

![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)

![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12486762.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12486768.png)